
1,3-Dioxolan-4-one,2-ethyl-5-(phenylmethyl)-,(5S)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxolan-4-one,2-ethyl-5-(phenylmethyl)-,(5S)-(9CI) is a chemical compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic ethers with two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolan-4-one,2-ethyl-5-(phenylmethyl)-,(5S)-(9CI) typically involves the cyclization of appropriate precursors under acidic or basic conditions. Common synthetic routes may include:
Cyclization of diols: Using ethylene glycol derivatives and benzyl alcohol under acidic conditions.
Oxidative cyclization: Employing oxidizing agents to form the dioxolane ring from suitable precursors.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxolan-4-one,2-ethyl-5-(phenylmethyl)-,(5S)-(9CI) can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized derivatives using oxidizing agents.
Reduction: Reduction of the dioxolane ring to form corresponding alcohols.
Substitution: Nucleophilic substitution reactions at the phenylmethyl group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical studies and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of 1,3-Dioxolan-4-one,2-ethyl-5-(phenylmethyl)-,(5S)-(9CI) involves its interaction with specific molecular targets. This may include:
Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolan-4-one derivatives: Other compounds with similar dioxolane structures.
Benzyl derivatives: Compounds with benzyl groups attached to various functional groups.
Uniqueness
1,3-Dioxolan-4-one,2-ethyl-5-(phenylmethyl)-,(5S)-(9CI) is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.
For precise and detailed information, consulting scientific literature and specialized databases is recommended.
Propriétés
Formule moléculaire |
C12H14O3 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
(5S)-5-benzyl-2-ethyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C12H14O3/c1-2-11-14-10(12(13)15-11)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3/t10-,11?/m0/s1 |
Clé InChI |
VTSBVBHHINNHCA-VUWPPUDQSA-N |
SMILES isomérique |
CCC1O[C@H](C(=O)O1)CC2=CC=CC=C2 |
SMILES canonique |
CCC1OC(C(=O)O1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



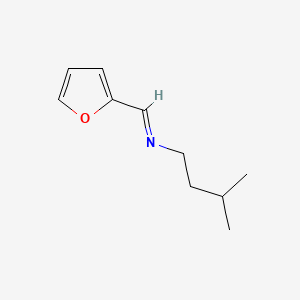
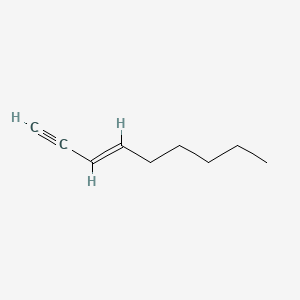

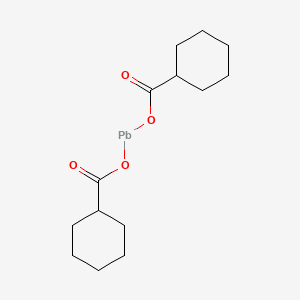
![3-Hydroxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B13793848.png)
![1-Chloro-2-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B13793861.png)
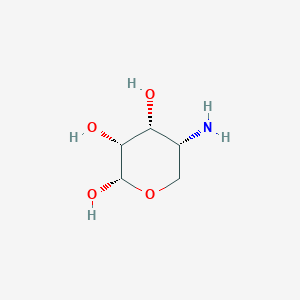
![Benzenesulfonamide, N-[3-(dimethylamino)propyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-](/img/structure/B13793867.png)
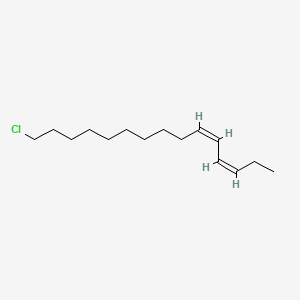

![(6-Hydroxy-5-methyl-2-bicyclo[2.2.1]heptanyl) 2-methylprop-2-enoate](/img/structure/B13793897.png)
![Methyl 4-(7-methyl-4-oxo-2-phenyl-4,7-dihydrofuro[2,3-b]pyridin-3-yl)benzoate](/img/structure/B13793902.png)

